1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid
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Overview
Description
1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid is a compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has drawn attention in various fields of scientific research.
Preparation Methods
The synthesis of 1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid involves several steps. One common method includes the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically involve refluxing in toluene with triphenylphosphine as a catalyst . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid can be compared with other quinazoline derivatives such as:
Gefitinib: A well-known quinazoline derivative used as an anticancer agent.
Erlotinib: Another anticancer drug that targets the epidermal growth factor receptor (EGFR).
Lapatinib: Used in the treatment of breast cancer by inhibiting both EGFR and HER2/neu receptors.
What sets this compound apart is its unique trifluoromethyl group, which can enhance its biological activity and stability .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)14-19-11-4-2-1-3-10(11)12(20-14)21-7-5-9(6-8-21)13(22)23/h1-4,9H,5-8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIVXBUAFURPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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